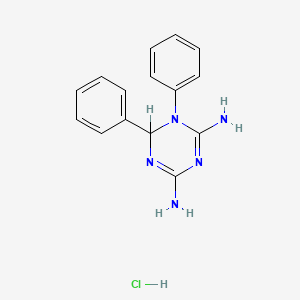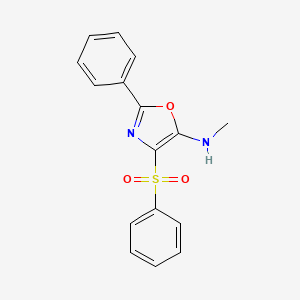
N-(tert-butyl)-3-(3,4-dimethylphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(3,4-dimethylphenoxy)-1-propanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as TDP or Tert-Dodecylphenol. TDP is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
The mechanism of action of TDP is not fully understood, but it is believed to interact with the cell membrane and alter its properties. TDP has been shown to increase the fluidity of the cell membrane, which can affect the function of membrane-bound proteins and enzymes. TDP has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
TDP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TDP can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. TDP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TDP has been shown to have antioxidant properties by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TDP in lab experiments is its high purity and stability. TDP is also soluble in organic solvents, which makes it easy to use in various assays. However, one limitation of using TDP in lab experiments is its potential toxicity. TDP has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.
Zukünftige Richtungen
For TDP research include the development of TDP-based surfactants and emulsifiers, investigation of its therapeutic applications, and further understanding of its mechanism of action and potential toxicity.
Synthesemethoden
TDP can be synthesized through several methods, including the reaction of tert-dodecylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 3,4-dimethylphenol with tert-butylamine in the presence of a reducing agent such as sodium borohydride. Both methods produce TDP with high yields and purity.
Wissenschaftliche Forschungsanwendungen
TDP has been studied for its potential therapeutic applications in several areas of research. One of the primary applications of TDP is as a surfactant in the oil and gas industry. TDP has also been studied for its potential use as an emulsifier and dispersant in the chemical industry. Additionally, TDP has been studied for its potential use as a corrosion inhibitor in the metal industry.
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-7-8-14(11-13(12)2)17-10-6-9-16-15(3,4)5/h7-8,11,16H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXPEPVHMAHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5069890.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5069902.png)
![N-ethyl-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-2-nitroaniline](/img/structure/B5069910.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5069918.png)
![2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)
![dimethyl 5-{[(2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B5069954.png)


![ethyl (2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5069964.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
![1,3-bis{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5069980.png)